Dichloroacetic acid

描述

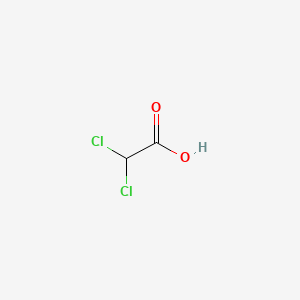

This compound is an organochlorine compound comprising acetic acid carrying two chloro substituents at the 2-position. It occurs in nature in seaweed, Asparagopsis taxiformis. It has a role as an astringent and a marine metabolite. It is a monocarboxylic acid and an organochlorine compound. It is functionally related to an acetic acid. It is a conjugate acid of a dichloroacetate.

This compound, often abbreviated DCA, is an acid analogue of acetic acid in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms. Salts of DCA are used as drugs since they inhibit the enzyme pyruvate dehydrogenase kinase. Early reports of its activity against brain cancer cells led patients to treat themselves with DCA, which is commercially available in non-pharmaceutical grade. A phase 1 study in 5 patients concluded that DCA was safe, but wasn't designed to establish effectiveness. DCA was approved for use in Canada in 1989 (as a topical formulation for treatment of warts and for cauterization and removal of a wide variety of skin and tissue lesions), but was cancelled post market.

This compound is a natural product found in Apis cerana, Euglena gracilis, and Asparagopsis taxiformis with data available.

This compound can cause cancer, developmental toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA).

This compound, often abbreviated DCA, is an acid analogue of acetic acid in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms. The salts and esters of this compound are called dichloroacetates. Salts of DCA are used as drugs since they inhibit the enzyme pyruvate dehydrogenase kinase. Early reports of its activity against brain cancer cells led patients to treat themselves with DCA, which is commercially available in non-pharmaceutical grade. A phase 1 study in 5 patients concluded that DCA was safe, but wasn't designed to establish effectiveness.

A derivative of ACETIC ACID that contains two CHLORINE atoms attached to its methyl group.

属性

IUPAC Name |

2,2-dichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2, Array | |

| Record name | DICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13425-80-4 (Parent) | |

| Record name | Dichloroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020428 | |

| Record name | Dichloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloroacetic acid appears as a colorless crystalline solid melting at 49 °F. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless crystalline solid. | |

| Record name | DICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/695 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

381 °F at 760 mmHg (NTP, 1992), 193 °C, 194 °C, 381 °F | |

| Record name | DICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/695 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 235 °F (NTP, 1992), 113 °C (235 °F) - closed cup, >235 °F | |

| Record name | DICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/695 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 59 °F (NTP, 1992), Miscible with water, Miscible with ethanol, diethyl ether; soluble in acetone; slightly soluble in carbon tetrachloride, Solubility in water: miscible | |

| Record name | DICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.563 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5634 g/cu cm at 20 °C, Relative density (water = 1): 1.56, 1.563 | |

| Record name | DICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/695 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.45 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4 | |

| Record name | DICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/695 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 111 °F ; 5 mmHg at 157.6 °F (NTP, 1992), 0.17 [mmHg], 0.179 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 19, 1 mmHg at 111 °F | |

| Record name | DICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/695 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid, Colorless liquid, Colorless crystalline solid melting at 49 °C | |

CAS No. |

79-43-6, 63403-57-6, 173470-70-7 | |

| Record name | DICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICHLOROACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloroacetic acid-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 173470-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LSH52S3LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/695 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

49.5 °F (NTP, 1992), 45 °F, 12 °C, Liquid molar volume = 0.083010 cu m/kmol; Heat of fusion at melting point = 1.2343X10+7 J/kmol, 13.5 °C, "49.5 °F" | |

| Record name | DICHLOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0868 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/695 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Dichloroacetic Acid for Pharmaceutical and Research Applications

An in-depth overview of prevalent synthesis methodologies and purification strategies for producing high-purity dichloroacetic acid (DCA), tailored for researchers, scientists, and professionals in drug development.

This compound (DCA), a halogenated carboxylic acid, has garnered significant interest in the scientific community for its therapeutic potential, particularly in oncology and in the treatment of metabolic disorders. Its role as an inhibitor of pyruvate dehydrogenase kinase has been a key focus of research.[1] The production of high-purity DCA is paramount for its application in pharmaceutical formulations and rigorous scientific investigation, as impurities can significantly impact its biological activity and toxicity. This technical guide provides a comprehensive overview of the principal methods for synthesizing and purifying this compound.

Synthesis of this compound

Several synthetic routes to this compound have been established, ranging from laboratory-scale preparations to industrial production methods. The choice of method often depends on the desired scale, available starting materials, and required purity of the final product. The most common methods include the oxidation of trichloroethylene, the chlorination of acetic acid, the reduction of trichloroacetic acid, and the reaction of chloral hydrate with a cyanide source.

Oxidation of Trichloroethylene

The most prevalent industrial method for DCA production is the oxidation of trichloroethylene (TCE) to form dichloroacetyl chloride, which is subsequently hydrolyzed.[2][3] This process is favored for its efficiency in large-scale manufacturing.[4] The reaction is typically carried out using an oxidizing agent and can be initiated by short-wave light.[5] The use of catalysts, such as salts of aliphatic nitrogenous bases or ammonium salts, can improve the yield and purity of the dichloroacetyl chloride intermediate.[5][6]

Experimental Protocol: Oxidation of Trichloroethylene and Hydrolysis

A detailed experimental protocol for this industrial process is often proprietary. However, the general steps are as follows:

-

Oxidation of Trichloroethylene: Liquid trichloroethylene is oxidized with oxygen in the presence of a catalyst. The reaction can be initiated by UV irradiation.[7] The temperature and pressure are carefully controlled to optimize the formation of dichloroacetyl chloride and minimize the production of byproducts like phosgene.[7]

-

Hydrolysis of Dichloroacetyl Chloride: The resulting dichloroacetyl chloride is then hydrolyzed with water to produce crude this compound and hydrochloric acid.

-

Purification: The crude DCA is then purified using methods such as vacuum distillation or esterification followed by hydrolysis to remove unreacted starting materials, byproducts, and residual hydrochloric acid.

Chlorination of Acetic Acid or Monochloroacetic Acid

Direct chlorination of acetic acid or monochloroacetic acid (MCA) is another significant industrial route to DCA.[2][4][8] This method typically yields a mixture of monochloroacetic, dichloroacetic, and trichloroacetic acids, which then requires extensive purification to isolate the desired DCA.[9][10][11] The reaction is often catalyzed by substances like sulfur or iodine.[11][12]

Experimental Protocol: Chlorination of Acetic Acid Mother Liquor

The following protocol is adapted from a patented industrial process for producing DCA from the mother liquor of monochloroacetic acid crystallization.[10]

-

Chlorination: A mother liquor from monochloroacetic acid production, containing MCA, DCA, and acetic acid, is heated to 140-190°C in a chlorinator.[10] Chlorine gas is introduced until the specific gravity of the mixture reaches approximately 1.57 to 1.58.[10] This enriches the mixture in DCA and trichloroacetic acid (TCA).

-

Hydrolysis of Trichloroacetic Acid: The chlorinated mixture is then diluted with water and heated to a temperature not exceeding 100°C.[10] This step selectively hydrolyzes the trichloroacetic acid to chloroform and carbon dioxide, which are then removed.[10]

-

Extraction: The remaining aqueous solution containing DCA is cooled and extracted with a suitable solvent, such as ethyl ether.[10]

-

Distillation: The solvent is distilled from the extract to yield crude this compound.[10] This crude product typically requires further purification. A yield of 72% with a purity of approximately 91% has been reported for this process.[10]

Reduction of Trichloroacetic Acid

The reduction of trichloroacetic acid (TCA) is a common laboratory-scale method for preparing DCA.[1][9][13] This can be achieved through various reducing agents, including catalytic hydrogenation, electrolytic reduction, or the use of metals like copper or zinc.[2][4][8][9][14][15]

Experimental Protocol: Catalytic Reduction of Trichloroacetic Acid

The catalytic dechlorination of TCA using a palladium catalyst is a known method for producing DCA.[2][16]

-

Reaction Setup: Trichloroacetic acid or its ester, ethyl trichloroacetate, is dissolved in a suitable solvent.

-

Catalyst Addition: A palladium-based catalyst (e.g., palladium on carbon) is added to the solution.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere under controlled pressure and temperature. The catalyst facilitates the replacement of a chlorine atom with a hydrogen atom, converting TCA to DCA.

-

Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield crude DCA, which is then purified.

Synthesis from Chloral Hydrate

A well-established and high-yield laboratory synthesis of DCA involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification.[1][4][13] This method is particularly suitable for producing moderate quantities of DCA with good purity.

Experimental Protocol: this compound from Chloral Hydrate [4][17]

-

Reaction Mixture Preparation: A solution of 250 g (1.5 moles) of chloral hydrate in 450 cc of warm water (50–60°C) is placed in a 3-liter round-bottomed flask equipped with a reflux condenser and a thermometer.[4][17]

-

Addition of Reagents: To this solution, 152.5 g (1.52 moles) of precipitated calcium carbonate, 2 cc of amyl alcohol (to reduce foaming), and a solution of 10 g of sodium cyanide in 25 cc of water are added.[4][17]

-

Reaction: The mixture is heated to 75°C over about ten minutes. The exothermic reaction causes the temperature to rise further to 80–85°C.[4][17] Once the temperature begins to drop, the solution is heated to boiling and refluxed for twenty minutes.[4][17]

-

Acidification and Extraction: The mixture is cooled to 0–5°C in an ice bath and acidified with 215 cc of concentrated hydrochloric acid. The aqueous solution is then extracted with five 100-cc portions of ether.[4][17]

-

Drying and Distillation: The combined ether extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is distilled under vacuum.[4][17]

-

Product: The yield of this compound, boiling at 99–104°C/23 mm, is 172–180 g (88–92% of the theoretical amount).[4][17]

Comparative Data for this compound Synthesis Methods

| Synthesis Method | Starting Material(s) | Typical Yield | Typical Crude Purity | Scale | Key Considerations |

| Oxidation of Trichloroethylene | Trichloroethylene, Oxygen | High (up to 90% for dichloroacetyl chloride)[7] | Varies, requires significant purification | Industrial | Efficient for large scale, but involves hazardous materials like phosgene.[7] |

| Chlorination of Acetic Acid | Acetic Acid/MCA, Chlorine | Moderate (e.g., 72%)[10] | ~91% before final purification[10] | Industrial | Produces a mixture of chlorinated acetic acids requiring complex separation.[9][11] |

| Reduction of Trichloroacetic Acid | Trichloroacetic Acid | Varies | Generally high | Laboratory | Several reduction methods available (catalytic, electrolytic, metal-based).[2][14] |

| From Chloral Hydrate | Chloral Hydrate, NaCN, CaCO3 | 88-92%[4][17] | High | Laboratory | High-yielding and reliable laboratory method.[4] |

Purification of this compound

The purification of this compound is a critical step in its production, as residual starting materials and byproducts, particularly other chloroacetic acids, can be difficult to remove. The choice of purification method depends on the nature of the impurities and the desired final purity.

Vacuum Distillation

This compound decomposes at its atmospheric boiling point, making vacuum distillation the primary method for its purification by distillation.[4][17] It is effective for removing non-volatile impurities and solvents. However, separating DCA from monochloroacetic acid and trichloroacetic acid by simple fractional distillation is challenging due to their close boiling points.[8][9]

Purification via Esterification and Hydrolysis

A highly effective method for obtaining pure DCA involves its conversion to a lower aliphatic ester, such as methyl or ethyl dichloroacetate.[12][18] These esters have boiling points that are more distinct from the esters of other chloroacetic acids, facilitating their separation by fractional distillation. The purified ester is then hydrolyzed back to high-purity this compound.[18][19]

Experimental Protocol: Esterification-Hydrolysis Purification [12][18]

-

Esterification: Crude this compound is heated with an excess of a lower aliphatic alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester. Water formed during the reaction is removed to drive the equilibrium towards the ester.

-

Purification of the Ester: The resulting ester mixture is purified by fractional distillation to isolate the pure dichloroacetate ester.

-

Hydrolysis: The purified ester is then hydrolyzed by heating with a stoichiometric excess of water.[12] The alcohol produced is removed by distillation to drive the hydrolysis to completion.[12]

-

Final Purification: The resulting aqueous solution of this compound is rectified to separate the pure acid from the water.[12] This method can yield DCA of very high purity.[19]

Extractive Distillation

For the industrial-scale separation of DCA from MCA, extractive distillation is a promising technique.[6][14][19][20] This method involves adding a solvent (an extractive agent) to the mixture of chloroacetic acids. The solvent selectively interacts with one of the components, altering its volatility and facilitating separation by distillation.[14][20] Solvents such as diethylene glycol dipentylether have been shown to be effective for this purpose.[6][19][20]

Other Purification Methods

Other methods for purifying DCA include recrystallization, although this is more commonly applied to its salts or derivatives.[21] For removing DCA from aqueous solutions, such as in water treatment, methods like adsorptive ozonation have been explored.[22]

Purity Analysis

The purity of this compound is typically assessed using chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separating and quantifying DCA and its potential impurities.[1][9][22][23][24][25][26][27][28] Due to the polar nature of DCA, derivatization to its methyl or other esters is often employed prior to GC analysis to improve volatility and chromatographic performance.[2][26][28][29]

Visualization of Workflows

Synthesis of this compound from Chloral Hydrate

Caption: Workflow for the laboratory synthesis of DCA from chloral hydrate.

Purification of this compound via Esterification-Hydrolysis

Caption: General workflow for the purification of DCA via esterification and subsequent hydrolysis.

References

- 1. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of this compound and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. US3884785A - Method of making dichloroacetyl chloride - Google Patents [patents.google.com]

- 6. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 7. US3509210A - Preparation of dichloroacetyl chloride - Google Patents [patents.google.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. US1921717A - Method of making this compound - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. US2495440A - this compound purification - Google Patents [patents.google.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. research.utwente.nl [research.utwente.nl]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. This compound | CHCl2COOH | CID 6597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. researchgate.net [researchgate.net]

- 21. CN1129210A - Process for production of this compound - Google Patents [patents.google.com]

- 22. HPLC Method for Analysis of Chloroacetic acid, this compound and Trichloroacetic acid on BIST™ A+ Column | SIELC Technologies [sielc.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Analysis of this compound in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Determination of this compound and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Conversion of trichloroacetic acid to this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Metabolic Modulator: A Technical History of Dichloroacetic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Scientific Journey of Dichloroacetic Acid (DCA) as a Research Compound.

Executive Summary

This compound (DCA), a simple halogenated carboxylic acid, has traversed a remarkable scientific journey from its 19th-century synthesis to its contemporary status as a pivotal research tool in metabolic diseases and oncology. Initially explored for its effects on lactic acidosis, the discovery of its potent and specific inhibition of pyruvate dehydrogenase kinase (PDK) unveiled a powerful mechanism to modulate cellular metabolism. This technical guide provides a comprehensive historical account of DCA's discovery, the elucidation of its mechanism of action, and its evolution into a widely studied research compound. It offers a detailed repository of quantitative data, experimental protocols from seminal studies, and visual representations of its core signaling pathway and historical development, intended to serve as a valuable resource for the scientific community.

Discovery and Early History

This compound was first synthesized in 1864 through the chlorination of monochloroacetic acid.[1][2] While the name of the original discoverer is not prominently documented in readily available historical records, the synthesis marked the addition of a new chlorinated acetic acid analogue to the chemical compendium. For much of its early history, DCA was primarily utilized as a chemical intermediate in various industrial syntheses and as a cauterizing agent in medicine.

Its journey as a significant biological research compound began in the mid-20th century with investigations into its metabolic effects. A pivotal figure in this transition was Dr. Peter Stacpoole, whose extensive research beginning in the 1970s focused on the therapeutic potential of DCA for congenital and acquired lactic acidosis.[3][4][5][6] These early clinical investigations laid the groundwork for understanding DCA's role in regulating lactate metabolism and foreshadowed its later application in other metabolic disorders, most notably cancer.

Timeline of Key Milestones

Below is a DOT script generating a timeline of the key milestones in the history of DCA as a research compound.

A timeline of key milestones in the history of this compound research.

Elucidation of the Core Mechanism of Action: PDK Inhibition

The watershed moment in the history of DCA as a research compound was the definitive identification of its molecular target: pyruvate dehydrogenase kinase (PDK) . This discovery transformed the understanding of DCA's biological effects from phenomenological observations to a precise molecular mechanism.

Pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of PDC is tightly regulated by reversible phosphorylation. PDKs are a family of four isoenzymes (PDK1-4) that phosphorylate and thereby inactivate PDC. Conversely, pyruvate dehydrogenase phosphatases (PDPs) dephosphorylate and activate PDC.

DCA acts as a structural analogue of pyruvate and is a potent inhibitor of all four PDK isoforms, albeit with varying potencies.[7][8][9][10] By inhibiting PDK, DCA prevents the inactivation of PDC, leading to a metabolic shift from glycolysis towards glucose oxidation. This fundamental mechanism underpins the therapeutic and research applications of DCA.

Signaling Pathway of DCA Action

The following DOT script illustrates the signaling pathway of DCA's action on the pyruvate dehydrogenase complex.

DCA inhibits PDK, leading to increased active PDC and a shift from lactate production to the TCA cycle.

Quantitative Data from Seminal Studies

The following tables summarize key quantitative data from early and influential studies that characterized the inhibitory effects of DCA on PDK isoforms.

Table 1: Inhibitory Constants (Ki) of Dichloroacetate for Pyruvate Dehydrogenase Kinase Isoforms

| PDK Isoform | Apparent Ki (mM) | Species | Reference |

| PDK1 | ~1.0 | Bovine | Bowker-Kinley et al., 1998 |

| PDK2 | ~0.2 | Human | Bowker-Kinley et al., 1998[10] |

| PDK3 | ~8.0 | Human | Bowker-Kinley et al., 1998[7] |

| PDK4 | ~0.5 | Rat | Bowker-Kinley et al., 1998 |

Table 2: IC50 Values of Dichloroacetate in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| A549 | Non-small cell lung cancer | ~50 | Roh et al., 2015[11] |

| H1299 | Non-small cell lung cancer | ~50 | Roh et al., 2015[11] |

| MeWo | Melanoma | 13.3 | Tiersma et al., 2022[12] |

| A375 | Melanoma | 14.9 | Tiersma et al., 2022[12] |

| SK-MEL-2 | Melanoma | 27.0 | Tiersma et al., 2022[12] |

| SK-MEL-28 | Melanoma | >20 | Tiersma et al., 2022 |

Key Experimental Protocols

This section provides an overview of the methodologies employed in seminal studies to characterize the effects of DCA.

In Vitro Pyruvate Dehydrogenase Kinase Activity Assay

A common method to determine the inhibitory effect of DCA on PDK activity involves measuring the rate of PDC phosphorylation by PDK in the presence and absence of the inhibitor.

-

Principle: This assay indirectly measures PDK activity by quantifying the remaining activity of its substrate, PDC, after the kinase reaction.

-

Materials:

-

Purified recombinant PDK isoforms (1, 2, 3, or 4)

-

Purified pyruvate dehydrogenase complex (PDC)

-

This compound solutions of varying concentrations

-

ATP (adenosine triphosphate)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Reagents for measuring PDC activity (see section 5.2)

-

-

Procedure:

-

Pre-incubate purified PDC with a specific PDK isoform in the reaction buffer.

-

Add ATP to initiate the phosphorylation of PDC by PDK.

-

Incubate for a defined period to allow for PDC inactivation.

-

Stop the kinase reaction (e.g., by adding a chelator like EDTA).

-

Measure the residual PDC activity using a suitable assay (e.g., a spectrophotometric assay).

-

Perform parallel reactions with the inclusion of various concentrations of DCA to determine its inhibitory effect.

-

Calculate Ki or IC50 values from the dose-response curves.

-

Measurement of Pyruvate Dehydrogenase Complex Activity

The activity of the PDC enzyme complex is typically measured using a coupled spectrophotometric assay.[13][14]

-

Principle: The production of NADH during the conversion of pyruvate to acetyl-CoA by PDC is coupled to the reduction of a chromogenic substrate, allowing for the measurement of enzyme activity by monitoring the change in absorbance over time.

-

Materials:

-

Cell or tissue extracts containing PDC

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Substrates: Pyruvate, Coenzyme A (CoA), NAD+

-

Cofactors: Thiamine pyrophosphate (TPP), MgCl2

-

Coupling enzyme: Dihydrolipoamide dehydrogenase (if not measuring NADH directly)

-

Chromogenic substrate (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide - MTT)

-

-

Procedure:

-

Prepare cell or tissue lysates ensuring the preservation of mitochondrial integrity.

-

Add the lysate to a reaction mixture containing the buffer, substrates, and cofactors.

-

Initiate the reaction by adding the final substrate (e.g., pyruvate).

-

Monitor the increase in absorbance at the appropriate wavelength (e.g., 340 nm for NADH or a different wavelength for the reduced chromogen) over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the PDC activity.

-

In Vivo Experimental Workflow for Cancer Studies

The following DOT script outlines a typical experimental workflow for evaluating the efficacy of DCA in a preclinical cancer model.

A typical workflow for in vivo studies of DCA in cancer models.

Conclusion

From its obscure origins in 19th-century organic chemistry, this compound has evolved into a cornerstone research tool for investigating cellular metabolism. The elucidation of its function as a pyruvate dehydrogenase kinase inhibitor has provided scientists with a powerful means to manipulate the critical juncture between glycolysis and mitochondrial respiration. This has not only advanced our understanding of fundamental metabolic processes but has also opened new avenues for therapeutic intervention in a range of diseases, most notably cancer. The continued exploration of DCA and the development of novel, more specific PDK inhibitors promise to further unravel the complexities of metabolic regulation and offer new hope for patients with metabolic and proliferative disorders.

References

- 1. A controlled clinical trial of dichloroacetate for treatment of lactic acidosis in adults. The Dichloroacetate-Lactic Acidosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acpjournals.org [acpjournals.org]

- 4. publications.aap.org [publications.aap.org]

- 5. Evaluation of long-term treatment of children with congenital lactic acidosis with dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acpjournals.org [acpjournals.org]

- 7. ijper.org [ijper.org]

- 8. Differential inhibition of PDKs by phenylbutyrate and enhancement of pyruvate dehydrogenase complex activity by combination with dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 14. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]

The Double-Edged Sword: A Technical Review of Dichloroacetic Acid's Role in Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic landscape of cancer cells presents a compelling target for therapeutic intervention. One of the most prominent metabolic alterations in cancer is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This metabolic shift provides cancer cells with a growth advantage and contributes to an acidic tumor microenvironment that promotes invasion and suppresses the immune response. Dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has emerged as a promising agent that can reverse the Warburg effect and selectively induce apoptosis in cancer cells. This in-depth technical guide explores the core mechanisms of DCA's action on cancer metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Reversing the Warburg Effect

The primary molecular target of this compound (DCA) is pyruvate dehydrogenase kinase (PDK).[1][2] In cancer cells, PDK is often upregulated, leading to the phosphorylation and subsequent inhibition of the pyruvate dehydrogenase (PDH) complex.[3][4] This enzymatic "gatekeeper" prevents pyruvate, the end product of glycolysis, from entering the tricarboxylic acid (TCA) cycle in the mitochondria for oxidative phosphorylation.[4] Instead, pyruvate is shunted towards lactate production.

DCA, as a structural analog of pyruvate, competitively inhibits PDK.[5] This inhibition prevents the phosphorylation of PDH, thereby reactivating the enzyme complex.[4] The reactivation of PDH allows for the conversion of pyruvate to acetyl-CoA, which then fuels the TCA cycle and oxidative phosphorylation.[6] This metabolic reprogramming from glycolysis to glucose oxidation has profound consequences for cancer cells, including increased production of reactive oxygen species (ROS) and the induction of apoptosis.[6][7]

Quantitative Effects of this compound on Cancer Cells

The metabolic reprogramming induced by DCA translates into measurable changes in cancer cell physiology. Key quantitative effects include a reduction in lactate production, decreased cell viability, and an increase in apoptosis. The following tables summarize findings from various studies on different cancer cell lines.

Table 1: Effect of DCA on Lactate Production in Cancer Cell Lines

| Cell Line | Cancer Type | DCA Concentration | Duration of Treatment | Lactate Reduction (%) | Reference |

| MAT | Metastatic Breast Cancer | 5 mM | 12 hours | 16.3 ± 5.3% | [1] |

| SiHa | Cervical Cancer | Not Specified | 24 hours | Significant reduction (p=0.0348) | [8] |

| Neuroblastoma cell lines | Neuroblastoma | low mM range | Not Specified | Significant reduction | [6] |

| MCF7 | Breast Cancer | 5 mM | Not Specified | Significant reduction | [9] |

Table 2: Effect of DCA on Cell Viability and Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | DCA Concentration (IC50) | Apoptosis Induction | Reference |

| A2780 | Ovarian Cancer | 81.03 mM | Significant increase with 80 mM DCA | [2] |

| Endometrial Cancer Lines | Endometrial Cancer | Not Specified | 50% to 325% increase in early apoptotic cells | [3] |

| BT474 and MCF-7 | Breast Cancer | 20mM - 30mM | Increased apoptosis at IC50 | [5] |

| HepG2 and HepG3B | Liver Cancer | Dose-dependent reduction | Increased apoptosis with 80 mM DCA | [10] |

Key Signaling Pathways Modulated by this compound

Beyond the core metabolic shift, DCA influences several signaling pathways that are critical for cancer cell survival and proliferation.

Induction of Apoptosis via Reactive Oxygen Species

The increased mitochondrial respiration triggered by DCA leads to a significant elevation in the production of reactive oxygen species (ROS).[7] This surge in ROS can induce the intrinsic pathway of apoptosis. Elevated ROS levels lead to the permeabilization of the mitochondrial outer membrane, facilitating the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5][11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[11] Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving key cellular proteins.[11]

References

- 1. dcaguide.org [dcaguide.org]

- 2. This compound upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thedcasite.com [thedcasite.com]

- 6. Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dcaguide.org [dcaguide.org]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dichloroacetic Acid as a Modulator of Pyruvate Dehydrogenase Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetic acid (DCA), a small molecule pyruvate analog, is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, DCA activates the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. This action effectively shifts cellular metabolism from anaerobic glycolysis towards glucose oxidation. This metabolic reprogramming holds significant therapeutic potential, particularly in oncology, where the Warburg effect (a reliance on glycolysis even in the presence of oxygen) is a hallmark of many cancers. DCA has also been investigated for the treatment of congenital and acquired lactic acidosis. This document provides an in-depth technical overview of DCA's mechanism of action, its effects on cellular metabolism, isoform-specific activity, and relevant experimental protocols for its study.

The Pyruvate Dehydrogenase Complex and its Regulation

The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex located in the mitochondrial matrix. It plays a pivotal role in cellular energy metabolism by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, which then enters the TCA cycle for complete oxidation.[1][2][3] The activity of the PDC is tightly regulated by two key enzymes:

-

Pyruvate Dehydrogenase Kinases (PDKs): These enzymes phosphorylate specific serine residues on the E1α subunit of the PDC, leading to its inactivation.[1][3][4][5] There are four known PDK isoforms in mammals (PDK1, PDK2, PDK3, and PDK4), which exhibit tissue-specific expression and varying regulatory properties.[6] High mitochondrial concentrations of ATP, NADH, and acetyl-CoA activate PDKs, thus inhibiting the PDC when energy levels are high.[1][5]

-

Pyruvate Dehydrogenase Phosphatases (PDPs): These enzymes dephosphorylate the E1α subunit, thereby reactivating the PDC.[1][3]

This reversible phosphorylation provides a critical control point in cellular metabolism, determining whether glucose-derived pyruvate is converted to lactate in the cytosol or oxidized in the mitochondria.[2][7]

This compound: Mechanism of Action

DCA functions as a modulator of the PDC by directly inhibiting the activity of PDK.[6][8]

-

Competitive Inhibition: As a structural analog of pyruvate, DCA competes for the pyruvate-binding site on the N-terminal regulatory domain of PDK.[6][9] This binding prevents PDK from phosphorylating and inactivating the PDC.

-

PDC Activation: By inhibiting PDK, DCA shifts the equilibrium of the PDC regulation cycle towards the active, dephosphorylated state.[4][10] This leads to an increased conversion of pyruvate into acetyl-CoA.[11]

-

Metabolic Shift: The resulting increase in mitochondrial acetyl-CoA promotes glucose oxidation via the TCA cycle and the electron transport chain, effectively reversing the glycolytic phenotype seen in many cancer cells (the Warburg effect).[6][12][13][14] This metabolic switch leads to decreased lactate production and can increase the generation of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.[13][15]

Quantitative Data and Isoform Specificity

The four PDK isoforms exhibit different sensitivities to inhibition by DCA. Additionally, DCA has been shown to reduce the protein abundance of specific isoforms in certain cell types, representing a second, more prolonged mechanism of action beyond direct enzymatic inhibition.[16]

Table 1: DCA Sensitivity Across PDK Isoforms

| Isoform | Relative Sensitivity to DCA Inhibition | Effect of DCA on Protein Abundance | References |

|---|---|---|---|